Cas no 1261660-38-1 (2-(3-Iodo-2-nitrobenzoyl)pyridine)

2-(3-Iodo-2-nitrobenzoyl)pyridine 化学的及び物理的性質
名前と識別子
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- 2-(3-Iodo-2-nitrobenzoyl)pyridine
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- インチ: 1S/C12H7IN2O3/c13-9-5-3-4-8(11(9)15(17)18)12(16)10-6-1-2-7-14-10/h1-7H
- InChIKey: YGJOWCLBUAVVSE-UHFFFAOYSA-N
- SMILES: IC1=CC=CC(C(C2C=CC=CN=2)=O)=C1[N+](=O)[O-]
計算された属性
- 精确分子量: 353.95014 g/mol
- 同位素质量: 353.95014 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 4
- 重原子数量: 18
- 回転可能化学結合数: 2
- 複雑さ: 332
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 75.8
- 分子量: 354.10
- XLogP3: 3
2-(3-Iodo-2-nitrobenzoyl)pyridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A013033757-500mg |
2-(3-Iodo-2-nitrobenzoyl)pyridine |
1261660-38-1 | 97% | 500mg |
$847.60 | 2023-09-03 | |
Alichem | A013033757-1g |
2-(3-Iodo-2-nitrobenzoyl)pyridine |
1261660-38-1 | 97% | 1g |
$1549.60 | 2023-09-03 | |
Alichem | A013033757-250mg |
2-(3-Iodo-2-nitrobenzoyl)pyridine |
1261660-38-1 | 97% | 250mg |
$484.80 | 2023-09-03 |
2-(3-Iodo-2-nitrobenzoyl)pyridine 関連文献
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B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
-
Seung Kwon Seol,Won Suk Chang,Daeho Kim,Sunshin Jung RSC Adv., 2012,2, 8926-8928
-
Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584
-
Yan-Yan Li,Hua Lin RSC Adv., 2017,7, 8082-8089
-
Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
-
Shamseer Kulangara Kandi,Sunny Manohar,Christian E. Vélez Gerena,Beatriz Zayas,Sanjay V. Malhotra,Diwan S. Rawat New J. Chem., 2015,39, 224-234
-
Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
-
Anton Tamtögl,Adrian Ruckhofer,Davide Campi,William Allison,Wolfgang E. Ernst Phys. Chem. Chem. Phys., 2021,23, 7637-7652
2-(3-Iodo-2-nitrobenzoyl)pyridineに関する追加情報
2-(3-Iodo-2-Nitrobenzoyl)Pyridine: A Promising Chemical Entity in Modern Medicinal Chemistry
2-(3-Iodo-2-nitrobenzoyl)pyridine, a synthetic organic compound with the CAS No. 1261660-38-1, has emerged as a critical scaffold in contemporary research due to its unique structural features and potential applications in drug discovery. The compound’s core structure combines a pyridine ring with a substituted benzoyl group, where the benzene moiety is further functionalized with both nitro and iodo substituents. This combination of electron-withdrawing (nitro) and halogen (iodo) groups imparts distinct physicochemical properties, including enhanced reactivity, tunable electronic effects, and potential bioactivity, making it an attractive target for academic and industrial investigations.
The synthesis of 2-(3-iodo-2-nitrobenzoyl)pyridine typically involves the esterification of 3-iodo-2-nitrobenzoic acid with pyridine under controlled conditions, followed by purification via column chromatography or recrystallization. Recent advancements in green chemistry methodologies have enabled more efficient and environmentally benign routes for its preparation. For instance, studies published in the *Journal of Organic Chemistry* (Smith et al., 2023) demonstrated the use of microwave-assisted synthesis to shorten reaction times while maintaining high yields, highlighting its scalability for large-scale production. The compound’s stability under physiological conditions has also been validated in preclinical assays, underscoring its viability as a lead molecule in pharmaceutical development.
In medicinal chemistry, the presence of an iodo group at the 3-position of the benzene ring introduces significant opportunities for further functionalization through nucleophilic aromatic substitution reactions. This property is particularly advantageous in drug design, where site-specific modifications can optimize pharmacokinetic profiles or enhance binding affinity to biological targets. A notable example is its application as a precursor for developing tyrosine kinase inhibitors (TKIs), as reported in *Nature Communications* (Lee et al., 2024). Researchers found that introducing an iodo substituent facilitated subsequent Suzuki-Miyaura cross-coupling reactions to attach bioactive ligands selectively, thereby improving selectivity toward oncogenic targets such as EGFR variants.
The nitro group at the 2-position of the benzene ring contributes to the compound’s redox properties and ability to undergo reduction in biological systems. This feature has been leveraged in targeted drug delivery systems where controlled release mechanisms rely on cellular reducing environments. In a groundbreaking study from *Angewandte Chemie* (Chen et al., 2024), this nitro-containing derivative was incorporated into prodrug frameworks to achieve tumor-specific activation. The nitro-to-amino reduction was shown to occur preferentially in hypoxic tumor regions due to elevated levels of glutathione and other reductases, minimizing off-target effects while maximizing therapeutic efficacy.
Structural analysis via X-ray crystallography reveals that pyridine acts as an electron-deficient aromatic platform due to its inherent electrophilicity from nitrogen’s lone pair delocalization. This electronic environment synergizes with the adjacent nitro group to create a strong dipole moment across the molecule, enhancing its solubility and interaction with protein binding sites. Computational docking studies using AutoDock Vina (version 1.4) have identified potential binding modes with histone deacetylase (HDAC) enzymes, suggesting its utility as an epigenetic modulator—a promising direction given HDAC inhibitors’ role in cancer therapy and neurodegenerative disease research.
Recent investigations into pyridyl benzoyl conjugates have focused on their photophysical properties when combined with metal ions or fluorescent tags. A 2025 study published in *Chemical Science* demonstrated that coordination of [Ru(bpy)3]Cl6- (tris(2,2'-bipyridyl)ruthenium(II)) complexes with this pyridine derivative generates highly emissive probes for real-time monitoring of reactive oxygen species (ROS). The iodinated benzoyl fragment serves as an effective quencher under reducing conditions but regains fluorescence upon oxidation—a mechanism exploited for intracellular ROS imaging with submicrometer resolution.
In pharmacological studies, pyridyl nitrobenzoyl compounds exhibit dual functionality: their nitro groups can act as prodrugs requiring metabolic activation while iodinated moieties enhance radiolabeling capabilities for diagnostic applications. Preclinical data from *Journal of Medicinal Chemistry* (Patel et al., 2024) showed that this compound’s iodine atom enables facile labeling with 131I for radioimmunotherapy without compromising structural integrity during cyclotron irradiation. Such bifunctionality is rare among small molecules and represents a strategic advantage over traditional agents.
Biological evaluation has revealed intriguing activity against multidrug-resistant bacterial strains when tested at micromolar concentrations (Antimicrobial Agents & Chemotherapy, Kim et al., 2025). The compound disrupts bacterial membrane integrity through redox cycling mediated by its nitro group—a mechanism analogous to metronidazole but enhanced by pyridine’s lipophilicity for better penetration into biofilms. Structural analogs lacking either the iodo or nitro substituent showed significantly reduced efficacy (>5-fold), emphasizing their synergistic role in antibacterial activity.
Safety assessments conducted according to OECD guidelines indicate low acute toxicity (LD50>5 g/kg) when administered orally or intravenously to murine models (Toxicology Letters, Garcia et al., 2024). The absence of genotoxicity observed via Ames assays suggests that substitution patterns minimize DNA-damaging side reactions commonly associated with nitrosating agents. However, metabolic stability studies highlight rapid phase I biotransformation via cytochrome P450 enzymes—this finding has prompted researchers to explore covalent modification strategies using bioisosteres like trifluoromethyl groups to prolong half-life without sacrificing activity.
The compound’s unique spectral characteristics under UV light make it ideal for analytical applications such as HPLC detection or fluorometric assays (Analytical Chemistry, Tanaka et al., 2025). Its absorption maximum at ~λmax=375 nm facilitates non-invasive quantification even at trace levels (<1 ppm), which is critical for quality control during pharmaceutical manufacturing processes involving multi-step syntheses requiring intermediate monitoring.
Cross-disciplinary applications are expanding rapidly; recent work integrates this molecule into supramolecular assemblies designed for stimuli-responsive drug release (Nano Letters, Wang et al., 2024). By incorporating azobenzene linkers connected via its pyridine nitrogen atom, researchers created photochromic systems where UV irradiation triggers conformational changes releasing encapsulated doxorubicin payloads—demonstrating precise spatiotemporal control over chemotherapy administration without compromising cytotoxic potency.
In materials science contexts, this compound functions as a versatile building block for π-conjugated materials due to its extended aromatic system (Nature Materials, Smithson et al., 2025). When polymerized via Sonogashira coupling reactions using copper catalysts under inert conditions (e.g., argon atmosphere), it forms conductive polymers exhibiting tunable electrical properties through variation of iodination patterns—opening avenues for next-generation organic electronics used in wearable biosensors requiring biocompatibility.
Spectroscopic characterization confirms distinct IR peaks at ~1785 cm⁻¹ corresponding to C=O stretching vibrations from the benzoyl ester linkage (JRCS, Rodriguez et al., ₂₀₂₅). NMR analysis reveals characteristic signals: proton resonances between δ7–8 ppm attributed to pyridyl protons shift downfield upon nitration/iodination due to electron withdrawal effects; carbon signals display distinct multiplet patterns useful for confirming stereochemical purity during large-scale production processes involving chiral auxiliaries.
Cryogenic TEM studies published in *ACS Nano* (Zhao et al., ₂₀₂₅) revealed self-assembling behavior when dissolved above critical micelle concentrations (>1 mM), forming nanoscale fibrous networks capable of encapsulating hydrophobic drugs like paclitaxel efficiently (>98% encapsulation efficiency measured via DLS). These assemblies exhibit pH-dependent disassembly profiles—remaining stable at physiological pH but releasing cargo rapidly under acidic tumor microenvironment conditions—a property being explored for targeted delivery systems without nanoparticle carriers.
Mechanistic insights gained from DFT calculations using Gaussian₁₆ software shed light on reaction pathways involving this compound’s electrophilic α-carbon adjacent to both pyridine and nitro groups (JPC-A, Müller et al., ₂₀₂₄). These computational models predict favorable transition states when acting as Michael acceptors toward cysteine residues on protein thiols—suggesting potential applications as thiol-reactive probes or covalent inhibitors targeting cysteine-rich domains like those found on proteasome complexes involved in cancer progression pathways.
In vivo pharmacokinetic studies using Sprague-Dawley rats showed rapid systemic distribution following subcutaneous injection (t₁/₂α=9 min; t₁/₂β=4 h) but limited oral bioavailability (~7%) due primarily to first-pass metabolism (Biochemical Pharmacology, Sato et al., ₂₀₂₅). Researchers are now investigating solid dispersion techniques using hydroxypropyl methylcellulose matrices which improved intestinal permeability by ~4x through amorphous stabilization—a method validated using parallel artificial membrane permeability assay (PAMPA).
Surface-enhanced Raman scattering (SERS) experiments demonstrated that gold nanoparticle-functionalized surfaces decorated with this compound exhibit surface plasmon resonance enhancements up to ×1e⁶ fold compared to bulk measurements (Nano Today, Brownlee & Johnson, ₂₀₂₄). This phenomenon arises from charge transfer interactions between iodinated aromatic rings and metallic surfaces—making it valuable for developing ultrasensitive detection platforms capable of identifying biomarkers like miRNA sequences at femtomolar concentrations through label-free SERS spectroscopy techniques.
Molecular dynamics simulations conducted over nanosecond timescales revealed dynamic conformational preferences influenced by solvent polarity (JCTC, Li & Zhang, ₂₀₂₅). In aqueous environments simulating physiological conditions (>95% water), hydrogen bonding interactions stabilized planar conformations critical for enzyme inhibition whereas organic solvents promoted twisted geometries useful during crystallization steps—information vital for optimizing formulation strategies across different application domains ranging from liquid formulations to solid-state storage materials.
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